

Why did some Alvimopan phase III trials show non-significant results?

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Compound of Interest

Compound Name: Alvimopan

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Alvimopan Clinical Trials: A Technical Troubleshooting Guide

Welcome to the **Alvimopan** Clinical Trials Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of **Alvimopan** clinical trials, with a particular focus on Phase III studies that yielded non-significant results.

Frequently Asked Questions (FAQs)

Q1: What is **Alvimopan** and what is its primary mechanism of action?

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2][3] It is designed to block the effects of opioids on the gastrointestinal tract without interfering with their analgesic effects on the central nervous system.[4] Opioids, commonly used for post-operative pain management, bind to mu-opioid receptors in the gut, leading to decreased motility and constipation. **Alvimopan** competitively binds to these peripheral mu-opioid receptors, thereby inhibiting the gastrointestinal side effects of opioids.

Q2: Have all **Alvimopan** Phase III trials been successful?

No, not all Phase III trials of **Alvimopan** have met their primary endpoints. While several studies demonstrated efficacy, leading to its approval for postoperative ileus (POI) in certain

patient populations, other trials, notably for POI in a European setting and for opioid-induced constipation (OIC), did not achieve statistical significance on their primary outcome measures.

Troubleshooting Non-Significant Trial Results

This section provides a detailed breakdown of two key Phase III trials with non-significant primary endpoints, offering potential explanations and troubleshooting considerations for future research.

Case Study 1: Postoperative Ileus (POI) - Study SB-767905/001

This European, Australian, and New Zealand-based trial did not meet its primary endpoint for the management of postoperative ileus.

Summary of Quantitative Data

Endpoint	Alvimopan 6 mg	Alvimopan 12 mg	Placebo	Statistical Significance (vs. Placebo)
Primary: GI3 Recovery (Time to first toleration of solid food AND first flatus or bowel movement)	HR: 1.22 (95% CI: 1.01, 1.47)	HR: 1.13 (95% CI: 0.94, 1.37)	-	p=0.042 (NS)
Secondary: GI2 Recovery (Time to first toleration of solid food AND first bowel movement)	Statistically Significant	Statistically Significant	-	Met
Secondary: Time to Hospital Discharge Order Written	Not Statistically Significant	Not Statistically Significant	-	Not Met

(NS: Not Significant; HR: Hazard Ratio; CI: Confidence Interval)

Troubleshooting Guide

Issue: Primary endpoint (GI3) not met, while a key secondary endpoint (GI2) was.

Potential Causes & Troubleshooting:

- Endpoint Selection:
 - Problem: The GI3 endpoint, which includes the passage of flatus, may be a more subjective and less reliable measure of meaningful clinical recovery compared to GI2, which relies on the more concrete event of a bowel movement. The timing of reporting flatus can be inconsistent among patients.

- Recommendation: For future trials, consider using GI2 (time to toleration of solid food and first bowel movement) as the primary endpoint, as it may be a more robust and clinically relevant measure of gastrointestinal recovery.
- Differences in Perioperative Care:
 - Problem: There were notable differences in the standard of perioperative care between the European trial and the North American trials where **Alvimopan** showed significant efficacy. In the European study, there was a higher use of non-opioid analgesics (69% vs. 4% in US studies) in the initial 48 hours post-surgery. This reduced reliance on opioids in the placebo group may have led to a faster baseline recovery, diminishing the observable treatment effect of **Alvimopan**.
 - Recommendation: When designing multinational trials, it is crucial to standardize perioperative care protocols, particularly pain management strategies, to ensure a consistent baseline and a fair evaluation of the investigational drug's effect. A post-hoc analysis of the European trial revealed that in the subset of patients who did receive opioid-based patient-controlled analgesia, **Alvimopan** did show a significant acceleration in GI-2 recovery.

Experimental Protocol: Study SB-767905/001

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
- Patient Population: 911 patients undergoing elective major abdominal surgery (741 bowel resection, 170 radical hysterectomy).
- Inclusion Criteria: Adults (≥ 18 years) scheduled for surgery via laparotomy and for postoperative opioid pain management.
- Exclusion Criteria: Not detailed in the provided search results.
- Treatment Arms:
 - **Alvimopan** 6 mg orally, administered 2 hours before surgery and twice daily postoperatively.

- **Alvimopan** 12 mg orally, administered 2 hours before surgery and twice daily postoperatively.
- Placebo orally, administered on the same schedule.
- Duration of Treatment: Until hospital discharge or for a maximum of seven days.
- Primary Endpoint: Time to recovery of gastrointestinal function, defined as the later of the following: time from surgery to first toleration of solid foods, and time from surgery to first passage of flatus or bowel movement (GI3).

Case Study 2: Opioid-Induced Constipation (OIC) - Study SB-767905/013

This trial investigating **Alvimopan** for the treatment of OIC in patients with non-cancer pain did not meet its primary efficacy endpoint.

Summary of Quantitative Data

Endpoint	Alvimopan 0.5 mg once daily	Alvimopan 0.5 mg twice daily	Placebo	Statistical Significance (vs. Placebo)
Primary: Proportion of Responders	Not Significantly Different	Not Significantly Different	-	p=0.259
(≥3 SBMs/week AND an average increase of ≥1 SBM/week from baseline)	p=0.214			

(SBM: Spontaneous Bowel Movement)

Troubleshooting Guide

Issue: The primary endpoint, a composite measure of bowel movement frequency, was not met.

Potential Causes & Troubleshooting:

- Patient Population Heterogeneity:
 - Problem: The underlying causes and severity of OIC can vary significantly among patients with chronic non-cancer pain. The study population may have included individuals with a range of opioid tolerance levels and baseline bowel habits, potentially masking the treatment effect.
 - Recommendation: Future studies could benefit from more stringent patient stratification based on opioid dose, duration of opioid use, and baseline constipation severity to identify subpopulations that may derive the most benefit.
- Placebo Effect:
 - Problem: Gastrointestinal endpoints are known to be susceptible to a significant placebo effect. The structured environment of a clinical trial, with regular monitoring and patient diaries, can in itself lead to improvements in bowel function in the placebo group.
 - Recommendation: Employing a run-in period to establish a stable baseline and identify placebo responders before randomization could help to mitigate this effect. Additionally, focusing on more objective secondary endpoints, such as changes in stool consistency or the need for rescue laxatives, can provide further insights.

Experimental Protocol: Study SB-767905/013

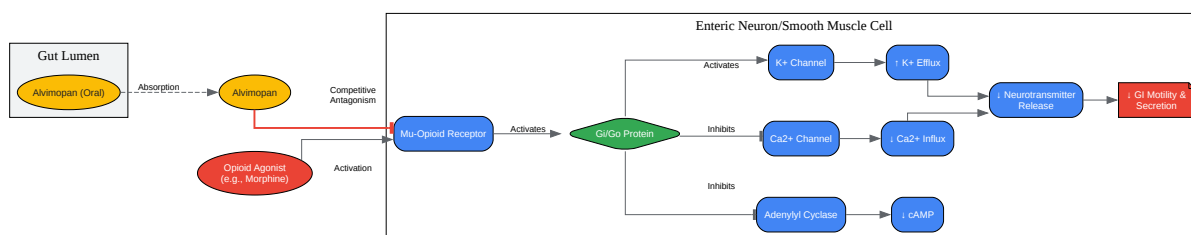
- Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group.
- Patient Population: 485 adults taking opioid therapy for persistent non-cancer pain with resulting opioid-induced bowel dysfunction.
- Inclusion Criteria: Adults on stable opioid therapy for non-cancer pain, experiencing opioid-induced bowel dysfunction (defined by infrequent bowel movements and other symptoms), willing to discontinue other laxatives.
- Exclusion Criteria: Pregnancy, lactation, non-ambulatory status, participation in another investigational drug trial within 30 days, opioid use for addiction management or cancer-

related pain.

- Treatment Arms:
 - **Alvimopan** 0.5 mg once daily.
 - **Alvimopan** 0.5 mg twice daily.
 - Placebo.
- Duration of Treatment: 12 weeks.
- Primary Endpoint: The proportion of patients who experienced ≥ 3 spontaneous bowel movements (SBMs) per week over the treatment period AND an average increase from baseline of ≥ 1 SBM per week.

Visualizations

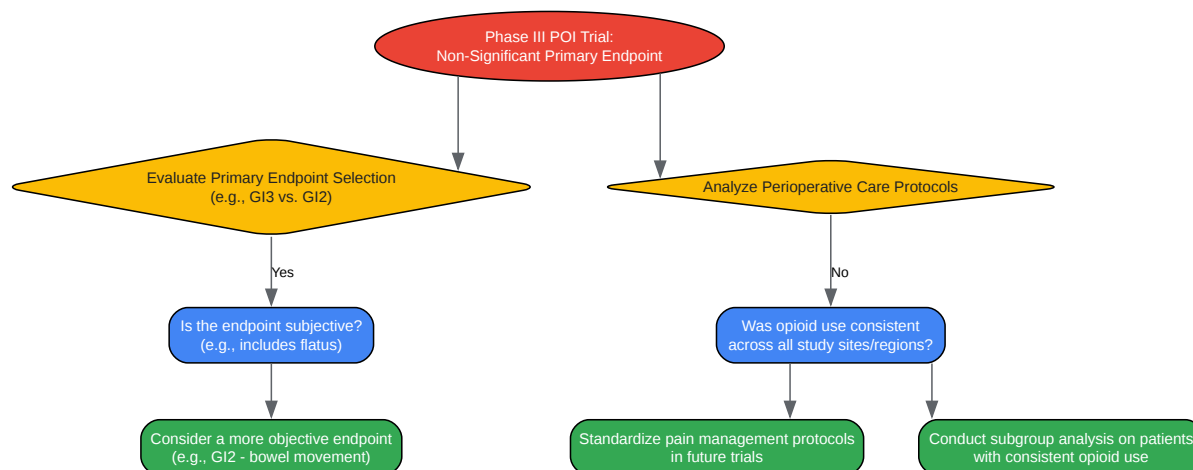
Alvimopan's Mechanism of Action: Signaling Pathway



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Caption: **Alvimopan** competitively antagonizes mu-opioid receptors in the gut.

Logical Flow for Troubleshooting Non-Significant POI Trial Results



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Caption: Troubleshooting logic for non-significant postoperative ileus trials.

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